molecular formula C21H18BrFN4O3S B297402 (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Katalognummer B297402
Molekulargewicht: 505.4 g/mol
InChI-Schlüssel: NMTFTYVPFDGIKY-WYMLVPIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BMD-315, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is often dysregulated in cancer cells. BMD-315 has shown promising results in preclinical studies as a potential cancer treatment.

Wirkmechanismus

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting the activity of B-Raf, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting B-Raf, (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have a selective inhibitory effect on B-Raf, with little or no effect on other related kinases. This specificity is important for minimizing off-target effects and reducing toxicity. (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. In addition, (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents, potentially enhancing their efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione as a research tool is its specificity for B-Raf, which allows for the selective inhibition of the MAPK pathway in cancer cells. This can be useful for studying the role of this pathway in cancer development and progression, as well as for testing the efficacy of other targeted therapies. However, one limitation of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is its relatively low solubility, which can make it difficult to work with in some experiments. In addition, further studies are needed to fully understand the potential side effects and toxicity of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione.

Zukünftige Richtungen

There are several potential future directions for research on (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of interest is the development of combination therapies that include (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione with other targeted therapies or chemotherapeutic agents. Another potential direction is the investigation of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in combination with radiation therapy, which has shown promising results in preclinical studies. In addition, further studies are needed to fully understand the mechanism of action of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione and its potential applications in different types of cancer.

Synthesemethoden

The synthesis of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the diazine ring and the introduction of the morpholine and bromine substituents. The final product is obtained in good yield and purity using chromatographic purification techniques.

Wissenschaftliche Forschungsanwendungen

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been the subject of several scientific studies investigating its potential as a cancer treatment. Preclinical studies have shown that (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the growth and survival of cancer cells in vitro and in vivo, including cell lines and patient-derived xenograft models of various cancers, such as melanoma, colorectal cancer, and lung cancer. (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

Eigenschaften

Molekularformel

C21H18BrFN4O3S

Molekulargewicht

505.4 g/mol

IUPAC-Name

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H18BrFN4O3S/c22-15-11-13(5-6-17(15)26-7-9-30-10-8-26)24-12-14-19(28)25-21(31)27(20(14)29)18-4-2-1-3-16(18)23/h1-6,11-12,24H,7-10H2,(H,25,28,31)/b14-12+

InChI-Schlüssel

NMTFTYVPFDGIKY-WYMLVPIESA-N

Isomerische SMILES

C1COCCN1C2=C(C=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.